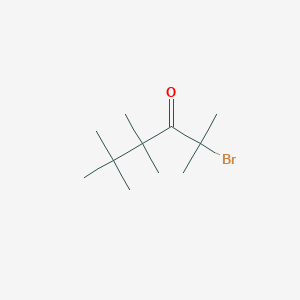
2-Bromo-2,4,4,5,5-pentamethylhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2,4,4,5,5-pentamethylhexan-3-one is an organic compound characterized by its branched structure and the presence of a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,4,4,5,5-pentamethylhexan-3-one typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4,4,5,5-pentamethylhexan-3-one using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2,4,4,5,5-pentamethylhexan-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The carbonyl group in the compound can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents such as ethanol or water.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in anhydrous conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted hexanones, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes with different degrees of substitution.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.
Aplicaciones Científicas De Investigación
2-Bromo-2,4,4,5,5-pentamethylhexan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2,4,4,5,5-pentamethylhexan-3-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo addition reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-methylacetanilide
- 2-Bromo-4-methoxyacetophenone
- 2-Bromo-2-methylpropane
Uniqueness
2-Bromo-2,4,4,5,5-pentamethylhexan-3-one is unique due to its highly branched structure and the presence of multiple methyl groups, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness makes it a valuable compound for studying steric effects in chemical reactions and for developing new synthetic methodologies.
Propiedades
Número CAS |
58763-45-4 |
|---|---|
Fórmula molecular |
C11H21BrO |
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
2-bromo-2,4,4,5,5-pentamethylhexan-3-one |
InChI |
InChI=1S/C11H21BrO/c1-9(2,3)10(4,5)8(13)11(6,7)12/h1-7H3 |
Clave InChI |
XPPWKHFZJKAFPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C)(C)C(=O)C(C)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
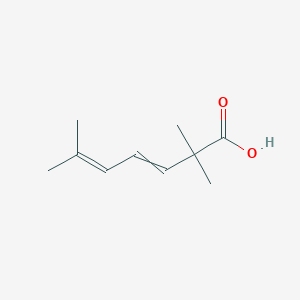
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)
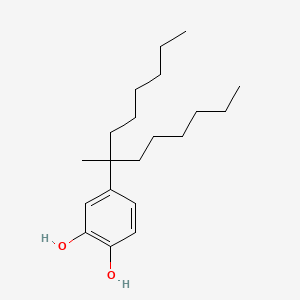
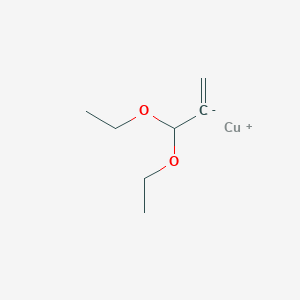
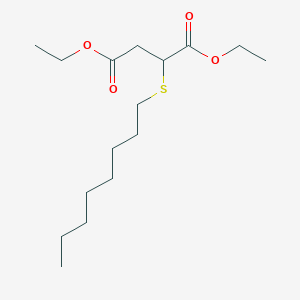
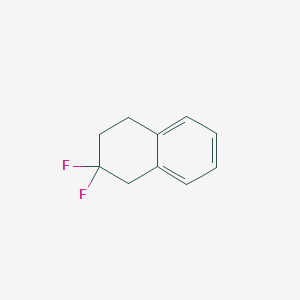
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)
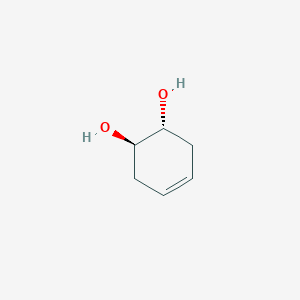
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)
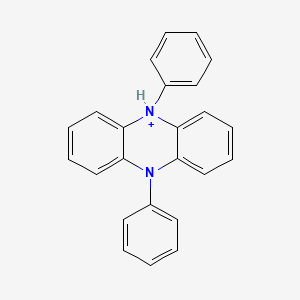
![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)
![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)
